molecular formula C12H27NO2S B14009097 N,N-dibutylbutane-1-sulfonamide CAS No. 14673-98-4

N,N-dibutylbutane-1-sulfonamide

Cat. No.: B14009097
CAS No.: 14673-98-4
M. Wt: 249.42 g/mol
InChI Key: MZMABARWQKLMTR-UHFFFAOYSA-N
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Description

N,N-dibutylbutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibutylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of butane-1-thiol with dibutylamine in the presence of an oxidizing agent. The reaction is typically carried out under mild conditions, often using a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-dibutylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines .

Scientific Research Applications

N,N-dibutylbutane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibutylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylbutane-1-sulfonamide
  • N,N-diethylbutane-1-sulfonamide
  • N,N-dipropylbutane-1-sulfonamide

Uniqueness

N,N-dibutylbutane-1-sulfonamide is unique due to its specific alkyl chain length and structural configuration. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N,N-dibutylbutane-1-sulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves sulfonation of the parent amine with sulfonyl chloride derivatives. For example, in analogous sulfonamide syntheses (e.g., N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide), sodium carbonate is used to deprotonate the amine, enabling nucleophilic attack on the sulfonyl chloride. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., aqueous/organic biphasic systems), and temperature. Crystallization via slow solvent evaporation (e.g., methanol) can improve purity, as demonstrated in yields up to 76% .

Q. How can the chemical stability of this compound be experimentally validated under varying pH and temperature conditions?

  • Methodological Answer : Stability assays should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. For perfluorinated sulfonamides, thermal stability is typically >200°C due to strong C-F bonds .
  • pH Stability : Incubate the compound in buffered solutions (pH 1–14) and monitor degradation via HPLC or NMR. Sulfonamides generally resist hydrolysis in acidic/basic media but may degrade under extreme conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm alkyl chain integration and sulfonamide linkage. For example, sulfonamide protons typically appear deshielded near δ 7–8 ppm in 1^1H NMR .
  • FT-IR : Peaks near 1350 cm1^{-1} (asymmetric S=O stretch) and 1150 cm1^{-1} (symmetric S=O stretch) confirm sulfonamide functionalization .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Systematic solubility studies should be conducted using the shake-flask method :

Saturate solvents (e.g., ethers, ketones, aromatics) with the compound at controlled temperatures.

Quantify dissolved material via UV-Vis spectroscopy or gravimetric analysis.

  • Note : Perfluorinated sulfonamides exhibit lower solubility in polar protic solvents due to hydrophobic perfluoroalkyl chains, but higher solubility in aprotic solvents . Conflicting data may arise from impurities or incomplete equilibration.

Q. What strategies are recommended for designing sulfonamide derivatives with enhanced bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify alkyl chain length (e.g., dibutyl vs. diethyl) to alter lipophilicity and membrane permeability.
  • Toxicity Screening : Use in vitro assays (e.g., cytotoxicity in HEK293 cells) to evaluate acute toxicity. For example, bulky substituents like cycloheptyl groups in sulfonamide derivatives reduce nonspecific binding .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents on sulfonamide reactivity .

Q. How can researchers address discrepancies in thermal stability data between experimental and computational models?

  • Methodological Answer :

  • Experimental Validation : Perform TGA/DSC under inert atmospheres to avoid oxidative decomposition, which computational models may not account for.
  • Computational Refinement : Use molecular dynamics simulations with force fields parameterized for sulfonamides (e.g., GAFF2) to better predict decomposition pathways .

Q. What methodologies are effective for analyzing sulfonamide-metal complexes in catalytic applications?

  • Methodological Answer :

  • X-ray Crystallography : Resolve coordination geometry (e.g., tetrahedral vs. octahedral) in metal-sulfonamide complexes.
  • Cyclic Voltammetry : Assess redox activity of complexes, particularly for transition metals like Cu(II) or Fe(III) .
  • EPR Spectroscopy : Detect paramagnetic species in catalytic intermediates .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers reconcile conflicting biological activity data for sulfonamide derivatives across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting results.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under standardized protocols. For example, activity discrepancies in antimicrobial studies may stem from differences in bacterial strain susceptibility .

Q. What statistical approaches are suitable for analyzing structure-property relationships in sulfonamide libraries?

  • Methodological Answer :

  • Multivariate Regression : Correlate descriptors (e.g., logP, polar surface area) with properties like solubility or bioactivity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets to identify dominant structural factors .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., SO2_2) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .

Properties

CAS No.

14673-98-4

Molecular Formula

C12H27NO2S

Molecular Weight

249.42 g/mol

IUPAC Name

N,N-dibutylbutane-1-sulfonamide

InChI

InChI=1S/C12H27NO2S/c1-4-7-10-13(11-8-5-2)16(14,15)12-9-6-3/h4-12H2,1-3H3

InChI Key

MZMABARWQKLMTR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)CCCC

Origin of Product

United States

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